

Spectroscopic Profile of 2,3-Dimethyl-3-hexanol: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 2,3-Dimethyl-3-hexanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-Dimethyl-3-hexanol** (CAS No: 4166-46-5), a tertiary alcohol with the molecular formula $C_8H_{18}O$. The structural elucidation of this compound relies on the synergistic application of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). This document presents a summary of the available spectral data in structured tables, details the experimental protocols for data acquisition, and illustrates the logical workflow of spectroscopic analysis for structural confirmation.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for **2,3-Dimethyl-3-hexanol**, providing a quantitative basis for its structural identification.

Table 1: Infrared (IR) Spectroscopy Data

The infrared spectrum of **2,3-Dimethyl-3-hexanol** reveals characteristic absorption bands corresponding to its principal functional groups.

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3400	O-H stretch (alcohol)	Strong, Broad
2965-2875	C-H stretch (alkane)	Strong
1465	C-H bend (alkane)	Medium
1380	C-H bend (alkane)	Medium
1150	C-O stretch (tertiary alcohol)	Strong

Data interpreted from publicly available spectra. The broadness of the O-H stretch is indicative of hydrogen bonding.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹³C NMR spectrum provides information on the eight distinct carbon environments within the **2,3-Dimethyl-3-hexanol** molecule.

Chemical Shift (δ) ppm	Assignment
75.5	C3 (quaternary carbon attached to -OH)
39.5	C2 (methine)
35.5	C4 (methylene)
25.5	C-CH ₃ (on C3)
17.5	C5 (methylene)
16.5	C-CH ₃ (on C2)
14.5	C6 (methyl)
8.5	C1 (methyl)

Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions. Data is based on typical values for similar structures and may require

confirmation with experimental data under specific conditions.

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

As of the latest search, a publicly available, experimentally verified ¹H NMR spectrum with detailed peak assignments for **2,3-Dimethyl-3-hexanol** could not be located. The predicted spectrum would be complex due to overlapping signals of the numerous aliphatic protons.

Table 4: Mass Spectrometry (MS) Data

The mass spectrum of **2,3-Dimethyl-3-hexanol**, typically obtained via electron ionization (EI), displays a characteristic fragmentation pattern. The molecular ion peak is often weak or absent in tertiary alcohols.^[1]

m/z	Relative Intensity (%)	Assignment
101	100	[M - C ₂ H ₅] ⁺ (Base Peak)
73	85	[M - C ₄ H ₉] ⁺
59	40	[C ₃ H ₇ O] ⁺
43	60	[C ₃ H ₇] ⁺

Data extracted from the NIST Mass Spectrometry Data Center.^[1] The fragmentation pattern is consistent with the structure of a tertiary alcohol.

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

- Instrument: A Bruker Tensor 27 FT-IR spectrometer or equivalent, equipped with a DuraSamplIR II ATR accessory.^[2]
- Sample Preparation: A small drop of neat **2,3-Dimethyl-3-hexanol** is placed directly onto the ATR crystal (e.g., diamond or ZnSe).
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then applied, and the sample spectrum is acquired. The spectrum is typically recorded in the mid-IR range (4000-400 cm^{-1}) with a resolution of 4 cm^{-1} . Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The background spectrum is automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Technique: ^1H and ^{13}C Nuclear Magnetic Resonance Spectroscopy

- Instrument: A JEOL PFT-100 spectrometer or a similar instrument operating at a suitable frequency for ^1H and ^{13}C nuclei.^[2]
- Sample Preparation: Approximately 5-20 mg of **2,3-Dimethyl-3-hexanol** is dissolved in about 0.6-0.8 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition for ^1H NMR: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
- Data Acquisition for ^{13}C NMR: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom. A larger number of scans is usually required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- Data Processing: The acquired free induction decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra.

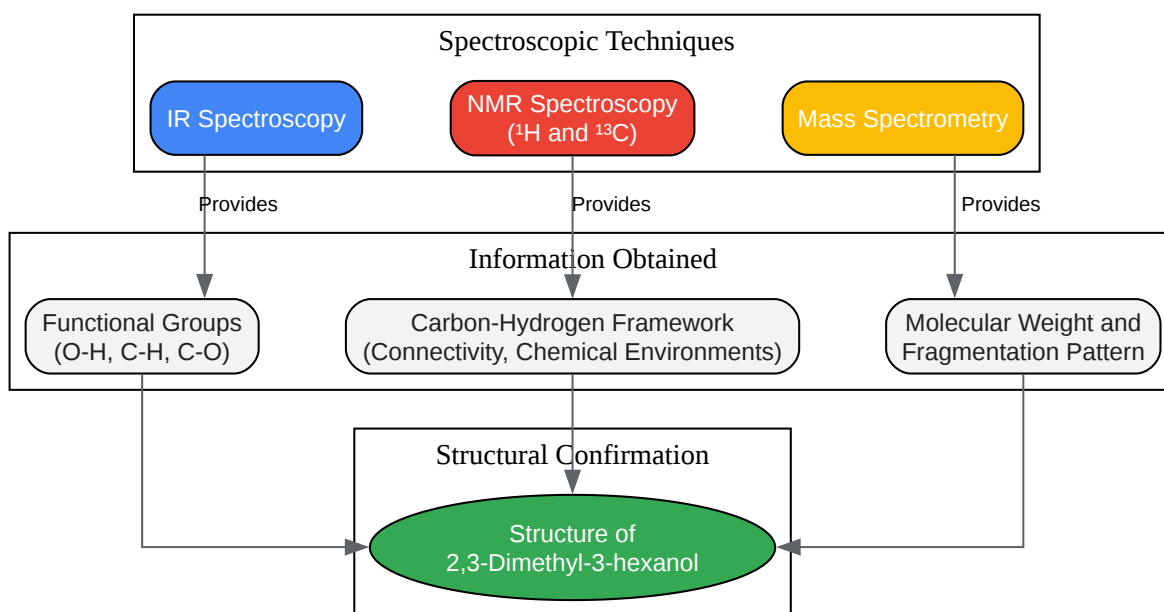
Mass Spectrometry (MS)

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

- **Instrument:** A gas chromatograph coupled to a mass spectrometer (e.g., an Agilent GC-MS system).
- **Sample Preparation:** A dilute solution of **2,3-Dimethyl-3-hexanol** is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
- **Gas Chromatography:** A small volume (e.g., 1 μL) of the prepared solution is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar or weakly polar column like DB-5ms). The column temperature is programmed to increase over time to separate the components of the sample based on their boiling points and interactions with the stationary phase. **2,3-Dimethyl-3-hexanol** will elute at a specific retention time.
- **Mass Spectrometry:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- **Data Analysis:** The detector records the abundance of each ion at different m/z values, generating a mass spectrum. The fragmentation pattern is then analyzed to determine the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **2,3-Dimethyl-3-hexanol** using the discussed spectroscopic techniques.



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Caption: Logical workflow for the structural elucidation of **2,3-Dimethyl-3-hexanol**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dimethyl-3-hexanol: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581839#spectroscopic-data-of-2-3-dimethyl-3-hexanol]

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